

# spectroscopic comparison of terminal vs. bridging carbonyls in Fe<sub>3</sub>(CO)<sub>12</sub>

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Compound of Interest		
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A Spectroscopic Comparison of Terminal vs. Bridging Carbonyls in Tri**iron Dodecacarbonyl**, Fe<sub>3</sub>(CO)<sub>12</sub> For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic signatures of terminal and bridging carbonyl (CO) ligands in the organometallic cluster tri**iron dodecacarbonyl**, Fe<sub>3</sub>(CO)<sub>12</sub>. The primary techniques discussed are Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy, supported by structural data.

# Introduction to Fe<sub>3</sub>(CO)<sub>12</sub>

Triiron dodecacarbonyl is a dark green, air-sensitive solid that serves as a key precursor in organoiron chemistry. Its solid-state structure features a triangular cluster of three iron atoms.

[1] The carbonyl ligands are arranged with C<sub>2v</sub> symmetry, comprising ten terminal CO ligands, each bonded to a single iron atom, and two bridging CO ligands that span one of the Fe-Fe edges.[1] This structural distinction between terminal and bridging carbonyls gives rise to unique spectroscopic properties.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for the terminal and bridging carbonyl ligands in Fe<sub>3</sub>(CO)<sub>12</sub>.

Table 1: Infrared Spectroscopy Data for Solid Fe<sub>3</sub>(CO)<sub>12</sub>



Carbonyl Type	Vibrational Frequency (vco) / cm <sup>-1</sup>	Reference
Terminal	2043, 2020, 1997	[2]
Bridging	1840	[2]

Table 2: 13C NMR Spectroscopy Data for Fe<sub>3</sub>(CO)<sub>12</sub>

Carbonyl Type	State	Temperatur e	Chemical Shift (δ) / ppm	Note	Reference
All Carbonyls	Solution	Room Temp.	~211	Rapid exchange averages all signals	[1]
Terminal (estimated)	Solution	Low Temp.	~208	Estimated based on substituted derivatives	[3]
Bridging (estimated)	Solution	Low Temp.	~250	Estimated based on substituted derivatives	[3]

# Spectroscopic Analysis Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and direct method for distinguishing between terminal and bridging carbonyl ligands in metal carbonyl clusters. The position of the C≡O stretching vibration is sensitive to the mode of coordination.

• Terminal Carbonyls: These exhibit stretching frequencies in the range of 1850-2125 cm<sup>-1</sup>.[4] In solid Fe<sub>3</sub>(CO)<sub>12</sub>, the terminal carbonyls appear as strong bands at 2043, 2020, and 1997



cm<sup>-1</sup>.[2] The higher frequency reflects a stronger C≡O bond compared to bridging carbonyls.

Bridging Carbonyls: Bridging carbonyls have C≡O stretching frequencies in a lower range, typically 1700-1850 cm<sup>-1</sup>.[4] For Fe<sub>3</sub>(CO)<sub>12</sub>, the bridging carbonyls are observed at a lower frequency of around 1840 cm<sup>-1</sup>.[2] The decrease in frequency is due to the weakening of the C≡O bond as it interacts with two metal centers, leading to increased back-donation into the π\* orbitals of the CO ligand.

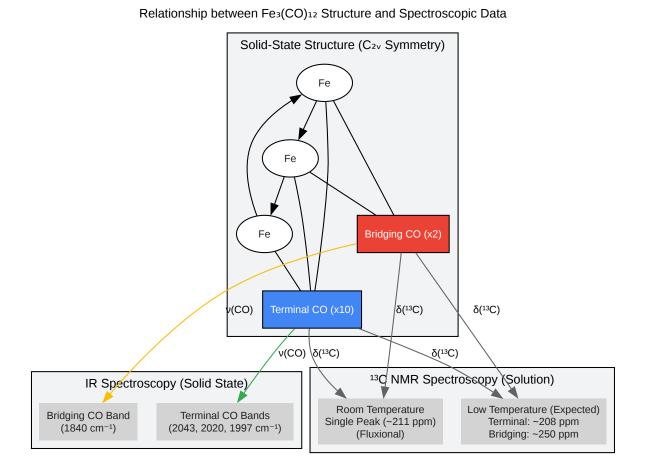
#### Carbon-13 (13C) NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the electronic environment of the carbon atoms in the carbonyl ligands. However, for Fe<sub>3</sub>(CO)<sub>12</sub>, the interpretation is complicated by a dynamic process known as fluxionality.

- Room Temperature Spectrum: In solution at room temperature, Fe<sub>3</sub>(CO)<sub>12</sub> undergoes rapid intramolecular exchange of the carbonyl ligands. This fluxional process is faster than the NMR timescale, resulting in the observation of a single sharp resonance for all twelve carbonyls at approximately 211 ppm.[1]
- Low-Temperature Spectrum: To resolve the signals for the chemically distinct terminal and bridging carbonyls, the temperature must be lowered to slow down the exchange process. However, the barrier to carbonyl scrambling in Fe<sub>3</sub>(CO)<sub>12</sub> is exceptionally low, and even at temperatures as low as -150 °C, a single sharp singlet is still observed, indicating that the exchange is still rapid on the NMR timescale.[1]
- Estimated Chemical Shifts: While direct experimental observation of distinct signals at low temperature is challenging for the parent Fe<sub>3</sub>(CO)<sub>12</sub> cluster, the chemical shifts for the terminal and bridging carbonyls have been estimated based on the spectra of substituted, less fluxional derivatives. These estimations place the terminal carbonyls at approximately 208 ppm and the more deshielded bridging carbonyls at around 250 ppm.[3] The downfield shift of the bridging carbonyls is consistent with their increased interaction with the metal centers.

### **Mandatory Visualization**





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Caption: Structure-Spectra Correlation for Fe<sub>3</sub>(CO)<sub>12</sub>

## **Experimental Protocols**

Given the air-sensitive nature of Fe<sub>3</sub>(CO)<sub>12</sub>, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]

## Infrared (IR) Spectroscopy of Solid Fe<sub>3</sub>(CO)<sub>12</sub>

• Sample Preparation (Nujol Mull):



- In a glovebox or under a positive pressure of inert gas, place a small amount (2-5 mg) of solid Fe₃(CO)₁₂ into a clean, dry agate mortar.
- Add one to two drops of Nujol (mineral oil) to the solid.
- Grind the mixture with an agate pestle until a uniform, fine paste is formed.
- Transfer a small amount of the mull onto one face of a KBr or NaCl salt plate.
- Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.
- Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>). A background spectrum of the clean salt plates should be taken for reference.
  - The characteristic C≡O stretching frequencies will be observed in the 2100-1800 cm<sup>-1</sup> region.[5]

### <sup>13</sup>C NMR Spectroscopy of Fe<sub>3</sub>(CO)<sub>12</sub>

- Sample Preparation:
  - Use a J. Young NMR tube or a standard NMR tube with a septum-sealed cap.
  - In a glovebox, dissolve an appropriate amount of Fe₃(CO)₁₂ in a deuterated solvent that
    has been thoroughly dried and degassed (e.g., toluene-d₀, THF-d₀). The solvent should
    have a low freezing point if low-temperature studies are intended.
  - Transfer the solution to the NMR tube and seal it under an inert atmosphere.
- Data Acquisition (Room Temperature):
  - Acquire a standard proton-decoupled <sup>13</sup>C NMR spectrum.
  - A single resonance for the carbonyl carbons is expected due to fluxionality.



- Data Acquisition (Variable Temperature):
  - If attempting to resolve the signals (though unlikely for Fe<sub>3</sub>(CO)<sub>12</sub> itself), a variable temperature (VT) experiment is required.
  - Carefully cool the sample in the NMR probe in a stepwise manner to the desired low temperature, allowing the temperature to equilibrate at each step to avoid thermal shock to the probe.[6]
  - Acquire <sup>13</sup>C NMR spectra at various temperatures to observe any changes in the line shape or the appearance of new signals.
  - Safety Note: Use appropriate, high-quality NMR tubes (e.g., Pyrex) for VT experiments to prevent tube failure at extreme temperatures. Ensure the chosen solvent will not freeze at the target temperature.[6]

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